N-{7-[(4-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-4-methoxybenzamide
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Overview
Description
N-[7-(4-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide is a complex organic compound characterized by the presence of fluorobenzoyl and methoxybenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(4-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzodioxin derivative with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Demethylation: The intermediate product undergoes demethylation using a reagent like boron tribromide.
Nucleophilic Reaction: The final step involves a nucleophilic substitution reaction where the demethylated product reacts with 4-methoxybenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[7-(4-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the methoxy and fluorobenzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N-[7-(4-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[7-(4-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. The fluorobenzoyl group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Similar in structure but with different substitution patterns, leading to variations in chemical and biological properties.
4-Fluorobenzoyl derivatives: Compounds with similar functional groups but different core structures, affecting their reactivity and applications.
Uniqueness
N-[7-(4-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C23H18FNO5 |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[7-(4-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C23H18FNO5/c1-28-17-8-4-15(5-9-17)23(27)25-19-13-21-20(29-10-11-30-21)12-18(19)22(26)14-2-6-16(24)7-3-14/h2-9,12-13H,10-11H2,1H3,(H,25,27) |
InChI Key |
PEIHTRSNKQMESL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2C(=O)C4=CC=C(C=C4)F)OCCO3 |
Origin of Product |
United States |
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